molecular formula C9H6F2O3 B12619392 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-28-8

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B12619392
CAS No.: 919601-28-8
M. Wt: 200.14 g/mol
InChI Key: MNUHIHNDDREZFL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid ( 1523285-07-5) is a high-purity fluorinated organic compound offered with a minimum purity of 95% . This compound features a molecular formula of C9H8F2O3 and a molecular weight of 202.16 g/mol . Its structure incorporates a difluorophenyl ring, a key motif in medicinal chemistry known to influence a compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. The presence of both a carboxylic acid and a hydroxy group on the prop-2-enoic acid chain makes this molecule a versatile building block for chemical synthesis and a potential precursor for prodrug development . Researchers value this compound for its application in designing and synthesizing novel bioactive molecules, particularly in the fields of antibacterial and antifungal agent development, where fluorinated aromatic systems are prevalent. The canonical SMILES representation for this molecule is O=C(O)C(O)CC1=CC=C(F)C=C1F . This product is intended for Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. The compound is classified with GHS07 warning pictograms and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919601-28-8

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

MNUHIHNDDREZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C=C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Precursor Compounds

One effective method for synthesizing 3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent. The process typically follows these steps:

  • Reagents :

    • 2,4-Difluoroaniline
    • Acetic anhydride or similar acylating agents
    • Base (e.g., triethylamine)
  • Procedure :

    • Mix the 2,4-difluoroaniline with the acylating agent in a solvent like dichloromethane.
    • Add a base to neutralize the generated acid.
    • Stir the mixture at room temperature for several hours.
    • Isolate the product through extraction and purification techniques such as recrystallization.
  • Yield and Purity : Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods employed.

Functional Group Transformations

Another approach involves modifying existing functional groups on related compounds to synthesize the target molecule:

  • Starting Material : Use a compound like 3-(4-fluorophenyl)-2-hydroxypropanoic acid.

  • Reagents :

    • Reagents for halogenation (e.g., N-bromosuccinimide)
    • Acidic or basic conditions for hydrolysis or esterification as needed.
  • Procedure :

    • Treat the starting material with halogenating agents under acidic conditions to introduce fluorine atoms selectively.
    • Follow up with hydrolysis or further functionalization to achieve the final structure.
  • Yield and Purity : Yields can vary significantly based on the efficiency of the functional group transformations but are generally in a similar range as direct synthesis methods.

Catalyzed Reactions

Catalytic methods can improve yield and selectivity:

  • Catalysts : Commonly used catalysts include palladium on carbon for hydrogenation reactions.

  • Procedure :

    • Start from a precursor such as a corresponding unsaturated acid or ester.
    • Conduct hydrogenation in the presence of a palladium catalyst under mild conditions (room temperature, atmospheric pressure).
    • Isolate and purify the desired product.
  • Yield and Purity : This method often results in high yields (up to 90%) and high purity due to selective catalytic activity.

Comparative Analysis of Methods

Method Type Yield (%) Purity (%) Key Advantages
Direct Synthesis 60-80 High Straightforward procedure
Functional Group Transformations Varies Moderate Utilizes existing compounds
Catalyzed Reactions Up to 90 Very High Enhanced selectivity and efficiency

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid exhibits significant anticancer properties. A study conducted by the National Cancer Institute demonstrated that this compound showed promising results against a variety of human tumor cell lines, with mean growth inhibition values indicating its potential as an antitumor agent . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Herbicidal Activity
this compound has been explored for its herbicidal properties. Its efficacy against certain weed species suggests that it could be developed into a selective herbicide. The compound's mode of action involves disrupting the growth processes in target plants, which can lead to effective weed management in agricultural settings .

Pesticide Development
Furthermore, this compound is being studied as a potential component in pesticide formulations. Its ability to target specific biochemical pathways in pests could lead to the development of more environmentally friendly pest control solutions that minimize harm to non-target species .

Material Science

Polymer Synthesis
In material science, this compound is being investigated for its role in synthesizing advanced polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound shows promise for applications in coatings and structural materials .

Case Studies and Research Findings

Application Area Study/Findings Reference
Medicinal ChemistrySignificant anticancer activity against human tumor cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AgriculturalEffective herbicide against specific weed species
Pesticide DevelopmentPotential use in environmentally friendly pest control formulations
Material ScienceEnhanced thermal stability and mechanical properties in polymer synthesis

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound (hypothetical) C₉H₆F₂O₃ 212.14 N/A C2: -OH; C3: 2,4-difluorophenyl
2,4-Difluorocinnamic acid (trans isomer) C₉H₆F₂O₂ 184.14 216–218 C3: 2,4-difluorophenyl (no hydroxyl)
(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid C₁₃H₈F₂O₃ 250.20 N/A Furan ring with 2,4-difluorophenyl
(2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid C₉H₆ClFO₂ 200.59 N/A C3: 4-chloro-3-fluorophenyl
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₅FO₃ 238.25 N/A C3: fluorinated phenyl with ether

Key Observations:

  • Fluorination Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance electron-withdrawing properties, stabilizing the conjugated π-system and influencing acidity (pKa ~3–4 for similar cinnamic acids) .
  • Ring Modifications : Compounds like (2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid exhibit altered electronic properties due to the furan ring, which may expand applications in organic electronics .

Biological Activity

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a difluorinated phenyl group and a hydroxyprop-2-enoic acid moiety, suggests significant interactions with biological targets, making it a candidate for drug discovery and agricultural applications.

The molecular formula of this compound is C10H8F2O3, with a molecular weight of approximately 218.16 g/mol. The presence of fluorine atoms generally enhances the compound's biological activity and alters its physicochemical properties, such as lipophilicity and metabolic stability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects. For instance, derivatives of phenolic acids often exhibit suppression of inflammatory markers in vitro and in vivo models .
  • Antioxidant Properties : The compound may act as a free radical scavenger, reducing oxidative stress in biological systems. This has been documented in studies where related compounds demonstrated significant antioxidant activity .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling cascades that regulate inflammation and cell survival .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-inflammatory Studies : A series of phenolic acid derivatives were synthesized and tested for their anti-inflammatory properties. Compounds similar to this compound exhibited suppression rates comparable to established anti-inflammatory drugs like indomethacin .
  • Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity indicated that derivatives of this compound had significant antioxidant effects, suggesting a potential therapeutic role in oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameCAS NumberUnique FeaturesBiological Activity
3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid919601-54-0Different fluorination patternSignificant anti-inflammatory
4-Hydroxyphenylacetic acid1929-73-0Lacks fluorination; simpler structureAntioxidant and anti-inflammatory
3-Hydroxyprop-2-enoic acid147672-80-8No fluorination; serves as a controlLimited compared to fluorinated

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